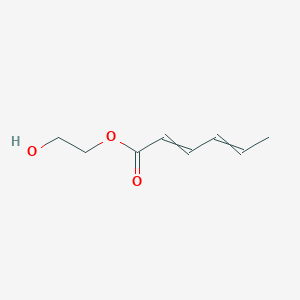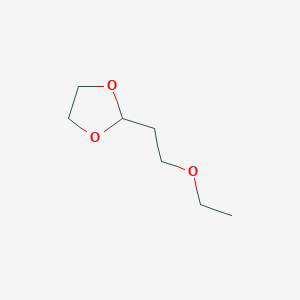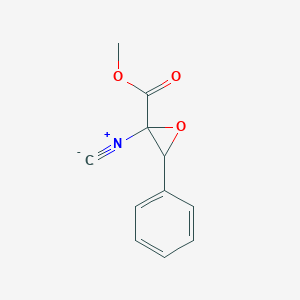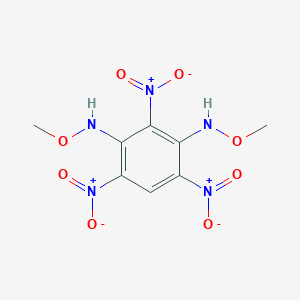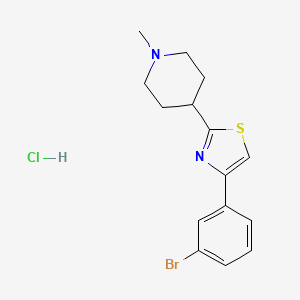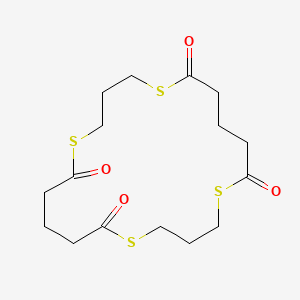
1,5,11,15-Tetrathiacycloicosane-6,10,16,20-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,11,15-Tetrathiacycloicosane-6,10,16,20-tetrone is a macrocyclic compound with the molecular formula C16H24O4S4 It is characterized by the presence of four sulfur atoms and four carbonyl groups within a 20-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,11,15-Tetrathiacycloicosane-6,10,16,20-tetrone typically involves the cyclization of linear precursors containing thiol and carbonyl functional groups. One common method involves the reaction of a dithiol with a diacid chloride under basic conditions to form the macrocyclic structure. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,5,11,15-Tetrathiacycloicosane-6,10,16,20-tetrone undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, leading to the formation of thioethers or disulfides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Thioethers and disulfides.
Wissenschaftliche Forschungsanwendungen
1,5,11,15-Tetrathiacycloicosane-6,10,16,20-tetrone has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,5,11,15-Tetrathiacycloicosane-6,10,16,20-tetrone involves its interaction with molecular targets through its thiol and carbonyl functional groups. These interactions can lead to the formation of covalent bonds with proteins or other biomolecules, resulting in the modulation of their activity. The compound’s ability to form stable complexes with transition metals also plays a role in its mechanism of action, particularly in catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5,11,15-Tetraazacycloicosane-6,10,16,20-tetrone: Similar macrocyclic structure but contains nitrogen atoms instead of sulfur.
1,5,11,15-Tetraoxacycloicosane-6,10,16,20-tetrone: Contains oxygen atoms instead of sulfur.
Uniqueness
1,5,11,15-Tetrathiacycloicosane-6,10,16,20-tetrone is unique due to the presence of sulfur atoms, which impart distinct chemical reactivity and properties compared to its oxygen and nitrogen analogs. The sulfur atoms enhance the compound’s ability to form stable complexes with metals and participate in redox reactions, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
89863-28-5 |
|---|---|
Molekularformel |
C16H24O4S4 |
Molekulargewicht |
408.6 g/mol |
IUPAC-Name |
1,5,11,15-tetrathiacycloicosane-6,10,16,20-tetrone |
InChI |
InChI=1S/C16H24O4S4/c17-13-5-1-6-14(18)22-10-4-12-24-16(20)8-2-7-15(19)23-11-3-9-21-13/h1-12H2 |
InChI-Schlüssel |
IJAZDBZAKVMPNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)SCCCSC(=O)CCCC(=O)SCCCSC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


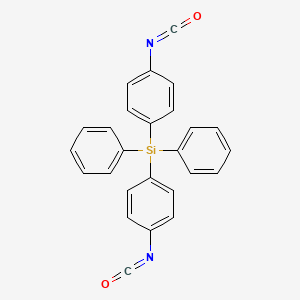
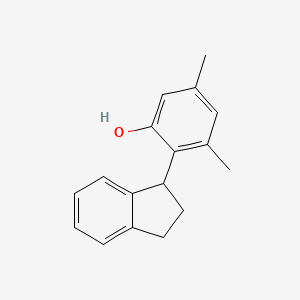
![3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14383303.png)
![N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea](/img/structure/B14383315.png)
![1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one](/img/structure/B14383319.png)

